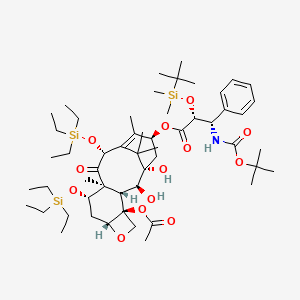

2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

CAS No.:

Cat. No.: VC17973377

Molecular Formula: C54H91NO13Si3

Molecular Weight: 1046.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H91NO13Si3 |

|---|---|

| Molecular Weight | 1046.6 g/mol |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

| Standard InChI | InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1 |

| Standard InChI Key | YUYMQLDTOMEBMN-PUFPEYIYSA-N |

| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |

| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |

Introduction

Chemical Structure and Functional Modifications

Docetaxel’s parent structure consists of a tetracyclic diterpenoid core (baccatin III) linked to a phenylisoserine side chain at C13. The derivative undergoes three key modifications:

-

Debenzoylation at C2': Removal of the benzoyl group from the phenylisoserine side chain, exposing the hydroxyl group for subsequent protection .

-

Silyl Ether Protection:

These modifications are critical for multi-step syntheses, as silyl ethers are stable under various reaction conditions yet removable via fluoride-based deprotection .

Synthetic Methodology

Debenzoylation of Docetaxel

The synthesis begins with the selective removal of the C2' benzoyl group. This is achieved via alkaline hydrolysis:

-

Reagents: Aqueous sodium hydroxide (0.1 M) in methanol/water (4:1).

-

Conditions: Stirred at 25°C for 6 hours, followed by neutralization with HCl and extraction into ethyl acetate .

-

Yield: ~85% after purification by silica gel chromatography (hexane/ethyl acetate, 3:1) .

Sequential Silyl Protection

The exposed hydroxyl groups are protected in a stepwise manner to avoid steric clashes:

Step 1: Protection of C7 and C10 with TES Groups

-

Reagents: Triethylsilyl chloride (TESCl, 3.0 equivalents), imidazole (4.5 equivalents).

-

Solvent: Anhydrous dichloromethane.

-

Conditions: 0°C → 25°C, 12 hours.

-

Monitoring: TLC (hexane/ethyl acetate 4:1) confirms complete conversion .

Step 2: Protection of C2' with TBS Group

-

Reagents: tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equivalents), imidazole (2.0 equivalents).

-

Solvent: Anhydrous DMF.

-

Conditions: 0°C → 25°C, 8 hours.

-

Purification: Column chromatography (hexane/ethyl acetate 5:1) yields the final product .

Reaction Table

| Step | Reagents | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 1 | TESCl, imidazole | CH₂Cl₂ | 0→25°C | 12 h | 78% |

| 2 | TBSCl, imidazole | DMF | 0→25°C | 8 h | 82% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (600 MHz, CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Applications in Medicinal Chemistry

Intermediate for Analog Synthesis

The TBS and TES groups enable selective modifications at unprotected sites. For example:

-

C13 Side Chain Functionalization: Acylation or alkylation at C13-OH (unprotected) to create prodrugs .

-

C2' Modifications: After TBS removal, the C2'-OH can be re-esterified with alternative acyl groups to enhance solubility .

Stability Enhancements

Silyl ethers improve metabolic stability in preclinical models:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume